2-[Methyl-(2,4,6-trimethyl-benzenesulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide
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Overview
Description
2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with methyl groups The compound also contains a pyridine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 2,4,6-trimethylbenzenesulfonyl chloride with N-methylamine under basic conditions.
Attachment of the pyridine ring: The intermediate product is then reacted with 3-pyridinemethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired sulfonamide linkage.
Formation of the acetamide group: Finally, the compound is treated with acetic anhydride to introduce the acetamide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzene ring.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methyl groups.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The sulfonamide group suggests potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonamide moieties.
Medicine
Drug Development: The compound’s structure indicates potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Science:
Mechanism of Action
The mechanism of action of 2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific application. For instance, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The sulfonamide group could form hydrogen bonds with amino acid residues in the enzyme’s active site, while the pyridine ring might engage in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(N-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide: Lacks the additional methyl groups on the benzene ring.
2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)acetamide: Lacks the pyridine ring.
N-(pyridin-3-ylmethyl)acetamide: Lacks both the sulfonamide and the methyl groups on the benzene ring.
Uniqueness
The presence of both the sulfonamide group and the pyridine ring, along with the specific substitution pattern on the benzene ring, makes 2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide unique
Properties
Molecular Formula |
C18H23N3O3S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C18H23N3O3S/c1-13-8-14(2)18(15(3)9-13)25(23,24)21(4)12-17(22)20-11-16-6-5-7-19-10-16/h5-10H,11-12H2,1-4H3,(H,20,22) |
InChI Key |
NWVDMLHZHPMNCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NCC2=CN=CC=C2)C |
Origin of Product |
United States |
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